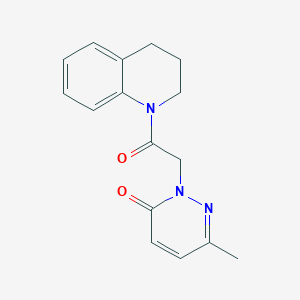

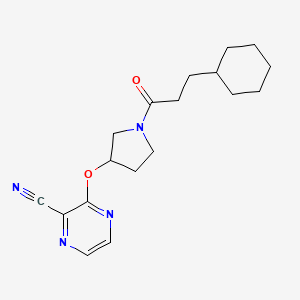

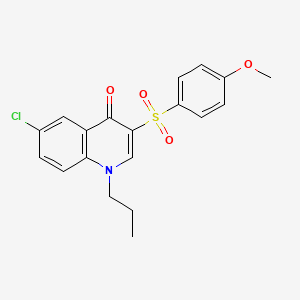

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, also known as DMXAA, is a small molecule that has been studied extensively for its potential as an anticancer agent. DMXAA was initially discovered as a vascular disrupting agent, but subsequent research has shown that it also has immunostimulatory properties that make it a promising candidate for cancer treatment.

Scientific Research Applications

Diels-Alder Reactions

One of the foundational applications involves the use of related compounds in Diels-Alder reactions. For example, polyfunctional o-bis(chloromethyl)pyridines, which share a structural resemblance, are used as precursors for various pyridine o-quinodimethane analogues. These systems undergo regiospecific cycloadditions with electron-rich dienophiles, forming tetrahydroquinoline and -isoquinoline type adducts, showcasing their utility in synthetic organic chemistry to create complex heterocyclic structures (Carly et al., 1996).

Antifungal and Antimicrobial Activities

The synthesis and evaluation of novel derivatives of related structures demonstrate potential pharmacological applications. Certain compounds have been synthesized and screened for their CNS activities, revealing weak to moderate analgesic effects. Although not directly mentioned, this showcases the methodological approach towards leveraging the chemical backbone of such compounds for therapeutic purposes (Malinka et al., 2001). Moreover, the synthesis and antibacterial activities of quinolones containing heterocyclic substituents, including structures related to 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, highlight the potential for creating effective antibacterial agents (Cooper et al., 1990).

Stability Under Stressful Conditions

A significant aspect of research on these compounds involves their stability under various environmental factors. Studies on the stability of certain pharmaceutical substances under stress conditions provide insights into their robustness and potential shelf life. These studies have shown that such substances are generally stable to UV radiation and elevated temperatures but are sensitive to hydrolysis in alkaline environments (Gendugov et al., 2021).

Synthesis and Antimicrobial Agents

The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via a one-pot, three-component reaction and its evaluation as an antimicrobial agent illustrate the potential utility of these compounds in combating microbial infections. This demonstrates the adaptability of such molecules for applications in medicinal chemistry and drug design (Abdel-Mohsen, 2014).

properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-8-9-15(20)19(17-12)11-16(21)18-10-4-6-13-5-2-3-7-14(13)18/h2-3,5,7-9H,4,6,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNHHSZHCZCFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)

![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)

![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)

![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)

![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)